molecular formula C22H23ClFN3O2 B11117473 1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11117473
M. Wt: 415.9 g/mol
InChI Key: AFKBTOXBXKNIPG-UHFFFAOYSA-N
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Description

1-[4-(3-CHLORO-4-FLUOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLORO-4-FLUOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which is performed in an alkaline medium at room temperature . This reaction involves the condensation of an aromatic aldehyde with a ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Recrystallization using ethanol is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLORO-4-FLUOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[4-(3-CHLORO-4-FLUOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLORO-4-FLUOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLORO-4-FLUOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23ClFN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

1-[2-(3-chloro-4-fluorophenyl)-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C22H23ClFN3O2/c1-14(28)27-10-8-22(9-11-27)25-19(15-6-7-18(24)17(23)12-15)13-20(26-22)16-4-2-3-5-21(16)29/h2-7,12,19,25,29H,8-11,13H2,1H3

InChI Key

AFKBTOXBXKNIPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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